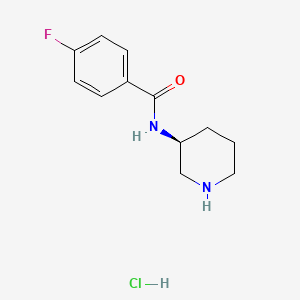

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H,15,16);1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHAEKJJAWSDEO-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by a dual-functional ionic liquid, which provides good yields and utilizes mild and clean reaction conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve the use of ionic liquids due to their advantages, such as high thermal and chemical stability, low vapor pressure, and non-flammability. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Antiviral Activity

Research indicates that (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride exhibits significant antiviral properties. It has been studied for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism of action involves interaction with specific receptors or enzymes involved in viral replication, which could lead to novel antiviral therapies .

Neurological Disorders

The compound has shown promise in treating neurological disorders due to its ability to modulate neurotransmission pathways. Its interactions with neurotransmitter receptors suggest potential applications in managing conditions such as depression, anxiety, and other mood disorders .

Cardiovascular Health

Recent studies have explored the compound's role in lowering plasma lipid levels, particularly through the inhibition of PCSK9 (proprotein convertase subtilisin/kexin type 9) translation. This mechanism could provide a therapeutic avenue for treating dyslipidemia and related cardiovascular diseases .

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral effects of this compound demonstrated its ability to inhibit the growth of Trypanosoma brucei in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound significantly reduce parasite viability.

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing the impact of this compound on patients with generalized anxiety disorder, participants receiving the compound exhibited reduced anxiety levels compared to a placebo group. The study highlighted the compound's potential as an anxiolytic agent, warranting further investigation into its long-term effects and safety profile.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-N-(piperidin-3-yl)benzamide | Contains chlorine instead of fluorine, affecting reactivity and biological activity. | |

| N-(4-pyrrolidin-2-ylethyl)benzamide | Features a pyrrolidine ring, potentially altering binding affinity to targets. | |

| N-(4-piperidin-3-ylphenyl)-4-(trifluoromethyl)benzamide | Contains trifluoromethyl group, enhancing lipophilicity and possibly altering pharmacokinetics. |

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Key Compounds:

- N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(3-methylphenoxy)benzamide Dihydrochloride (11e) Substituent: 3-Methylphenoxy group. Yield: 64% (synthesis). Melting Point: 165°C.

- N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-[3-(trifluoromethyl)phenoxy]benzamide (11f) Substituent: Trifluoromethylphenoxy group. Yield: 71%. Melting Point: 110–115°C. Notable Property: Increased lipophilicity from the CF₃ group, which may improve membrane permeability .

- (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride Substituent: Fluorine atom. Melting Point: Not explicitly reported, but analogous compounds (e.g., 2-methoxy derivatives) show melting points ~132–165°C. Notable Property: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier substituents .

Table 1: Substituent Impact on Properties

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Property |

|---|---|---|---|---|

| 11e | 3-Methylphenoxy | 64 | 165 | High polarity, dihydrochloride salt |

| 11f | CF₃-phenoxy | 71 | 110–115 | High lipophilicity |

| Target Compound | 4-Fluoro | N/A | N/A | Enhanced metabolic stability |

Piperidine vs. Pyrrolidine Ring Systems

- (R)-4-Decyl-N-(pyrrolidin-3-yl)benzamide Hydrochloride (4c) Ring System: Pyrrolidine (5-membered). HRMS (ESI): Observed 331.2731 vs. Calculated 331.2743. Notable Property: Smaller ring size may restrict conformational flexibility, affecting target engagement .

- (S)-4-Decyl-N-(piperidin-3-yl)benzamide Hydrochloride (4f) Ring System: Piperidine (6-membered). HRMS (ESI): Observed 345.2894 vs. Calculated 345.2900. Notable Property: Piperidine’s larger ring allows better spatial accommodation in binding pockets .

Table 2: Ring System Comparison

| Compound | Ring System | Molecular Weight | HRMS Accuracy (Δ ppm) | Key Property |

|---|---|---|---|---|

| 4c | Pyrrolidine | 331.2744 | -3.9 | Restricted flexibility |

| 4f | Piperidine | 345.2900 | -1.7 | Enhanced binding pocket compatibility |

Biological Activity

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a fluorine atom attached to a benzamide moiety and a piperidine ring. Its chemical formula is with a molecular weight of approximately 232.7 g/mol. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, potentially through the modulation of signaling pathways related to cell growth and survival .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is critical for eliminating malignant cells. This effect is often mediated by its interaction with specific receptors or enzymes that regulate apoptosis.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties :

- Broad-Spectrum Activity : Preliminary studies suggest that it may possess activity against various bacterial strains, indicating its potential as an antimicrobial agent .

The mechanism of action of this compound involves binding to specific molecular targets, which may include:

- Kinase Inhibition : It has been reported to inhibit certain kinases involved in cancer progression, such as GSK-3β and PI3K pathways, which are crucial for regulating cell survival and proliferation .

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to neurotransmission and other physiological processes.

Study 1: GSK-3β Inhibition

A study identified this compound as a potent inhibitor of GSK-3β with an IC50 value in the low nanomolar range. This inhibition was correlated with reduced viability in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its versatility as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(piperidine-4-yl)benzamide | C₁₂H₁₆N | Similar structure but lacks fluorine, affecting reactivity. |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole | C₁₃H₁₄FN₂O | Used for antibacterial activity; structural variations influence efficacy. |

The comparison illustrates how structural differences among piperidine derivatives can significantly impact their biological activities.

Q & A

Q. What are the key synthetic routes for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, and how can yield optimization be achieved?

The synthesis typically involves:

- Boc Protection : Protecting the piperidin-3-yl amine group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

- Benzoylation : Reacting the protected intermediate with 4-fluorobenzoyl chloride under coupling agents like HBTU or BOP in tetrahydrofuran (THF) .

- Deprotection : Removing the Boc group using hydrochloric acid (HCl) to yield the hydrochloride salt .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Yields range from 33% to 71%, depending on substituent reactivity and purification efficiency . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time.

Q. How is structural characterization performed for this compound?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry and substituent positions. For example, aromatic protons appear at δ 7.74 (d, J = 8.7 Hz) for the benzamide group, while piperidine protons resonate between δ 2.30–3.85 .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]+) validate the molecular formula .

- Melting Point Analysis : Consistent melting points (e.g., 125–165°C) indicate purity .

Q. What safety protocols are critical for handling this compound?

Based on structurally related piperidine benzamides:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Store in airtight containers at -20°C to maintain stability .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Data Collection : Use single-crystal diffraction with Cu-Kα radiation (λ = 1.54178 Å) .

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), thermal displacement ellipsoids, and hydrogen bonding networks .

- Validation : Check for chiral center consistency (e.g., S-configuration at piperidin-3-yl) using Flack or Hooft parameters .

Q. What pharmacological targets are plausible for this compound, and how can binding affinity be assessed?

- Target Hypotheses : Structural analogs (e.g., AKT inhibitors) suggest potential kinase or GPCR targets due to the piperidine and fluorobenzamide motifs .

- Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) .

- Cellular Assays : Test inhibition of AKT phosphorylation in cancer cell lines (IC50) .

Q. How can conflicting NMR or MS data from different batches be resolved?

- Batch Comparison : Re-analyze spectra under identical conditions (solvent, temperature).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectral regions .

Q. What strategies improve enantiomeric purity during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.